6-Amino-2H-chromen-2-one
CAS No.: 14415-44-2
Cat. No.: VC21030977
Molecular Formula: C9H7NO2
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14415-44-2 |
---|---|
Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
IUPAC Name | 6-aminochromen-2-one |
Standard InChI | InChI=1S/C9H7NO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,10H2 |
Standard InChI Key | ZOJAINJCZSVZGW-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CC(=O)O2)C=C1N |
Canonical SMILES | C1=CC2=C(C=CC(=O)O2)C=C1N |
Introduction
Chemical Structure and Properties
6-Amino-2H-chromen-2-one, also known as 6-amino-coumarin, is a heterocyclic compound with the molecular formula C9H7NO2. This compound is characterized by its chromenone structure, which features a benzopyran ring fused with a carbonyl group . The presence of the amino group at the 6-position enhances its reactivity, making it a versatile intermediate in organic synthesis and medicinal chemistry .
The physical and chemical properties of 6-Amino-2H-chromen-2-one are presented in the following table:
Property | Value |
---|---|
Molecular Formula | C9H7NO2 |
Molecular Weight | 161.16 g/mol |
CAS Number | 14415-44-2 |
Boiling Point | 396.9°C at 760mmHg |
Flash Point | 231°C |
LogP | 1.95640 |
Vapor Pressure | 1.65E-06mmHg at 25°C |
Index of Refraction | 1.658 |
Exact Mass | 161.04800 |
PSA | 56.23000 |
The compound typically appears as a pale yellow to white crystalline solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide, but has limited solubility in water . These solubility characteristics influence its applications in various chemical reactions and biological studies.
Synthesis Methods
Several synthetic routes have been developed for the preparation of 6-Amino-2H-chromen-2-one, showcasing its importance as a building block in organic chemistry.
Reduction of 6-Nitro-2H-chromen-2-one
The most common method involves the reduction of 6-nitro-2H-chromen-2-one. The detailed procedure is as follows:
To a reaction mixture of Fe powder (1.7 g, 31 mmol) and NH4Cl (0.8 g, 15 mmol) in EtOH (30 mL) and water (10 mL) is added 6-nitro-2H-chromen-2-one (1.5 g, 7.8 mmol). The reaction mixture is stirred at 80°C for 4–5 h. Upon completion of the reaction as monitored by TLC, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 × 100 mL). The organic layer is washed with brine and dried over Na2SO4. The solid is filtered off and the filtrate is concentrated under reduced pressure. The resulting crude product is purified by column chromatography to afford the entitled compound as a yellow-colored solid with a yield of approximately 85% .
Diazotization and Azidation
Another synthetic approach involves the diazotization of 6-Amino-2H-chromen-2-one followed by treatment with sodium azide:
To a mixture of concentrated H2SO4 and water, 6-Amino-2H-chromen-2-one is dissolved and cooled to 0°C. A saturated solution of NaNO2 is added while maintaining the temperature below 5°C. After stirring for 5 minutes, a solution of NaN3 in water is added. The reaction mixture is allowed to stir at room temperature, and upon completion, the solid obtained is filtered, dried, and weighed to afford the desired azido derivative .
Alternative Approaches
Research has explored various other synthetic routes for 2H-chromene derivatives that can be adapted for 6-Amino-2H-chromen-2-one synthesis:
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Ring cyclization using nitrophenylboronic acid as a green catalyst and DBU catalyst
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Formation of 2H-chromene retinoids hybrid via Suzuki cross-coupling pallado-catalyzed reactions
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Unexpected [4+2] annulation of alkynyl thioethers with alcohols (o-hydroxybenzyl)
These alternative approaches offer diverse synthetic pathways with varying yields, reaction conditions, and environmental impacts.
Biological Activities
6-Amino-2H-chromen-2-one exhibits a wide range of biological activities, making it a significant compound in medicinal chemistry and pharmaceutical research.
Antimicrobial Properties
Studies have demonstrated that 6-Amino-2H-chromen-2-one possesses antibacterial and antifungal properties . These antimicrobial activities suggest potential applications in the development of new antimicrobial agents to address the growing concern of antibiotic resistance.
Anti-inflammatory Activities
The compound has shown anti-inflammatory properties in various biological assessments . This activity makes it a potential candidate for the development of anti-inflammatory drugs, particularly for chronic inflammatory conditions where existing treatments have limitations.
Enzyme Inhibition
Research has evaluated the inhibitory effects of 6-Amino-2H-chromen-2-one derivatives against various enzymes, particularly carbonic anhydrase (CA) isoforms. A series of coumarin-linked 4-anilinomethyl-1,2,3-triazoles synthesized from 6-Amino-2H-chromen-2-one were tested against human carbonic anhydrase (hCA) isoforms I, II, IX, and XIII .
The inhibition data for selected derivatives against different carbonic anhydrase isoforms are presented in the following table:
Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XIII (Ki, nM) |
---|---|---|---|---|
6o | >50,000 | >50,000 | 92.7 | 95.4 |
6p | >50,000 | >50,000 | 573.9 | 594.4 |
6q | >50,000 | >50,000 | 96.4 | 96.7 |
6r | >50,000 | >50,000 | 462.1 | 550.1 |
6s | >50,000 | >50,000 | 90.9 | 664.4 |
6t | >50,000 | >50,000 | 642.8 | 6034 |
AAZ (standard) | 250 | 12.1 | 25.8 | 17.0 |
These results indicate that while the compounds were ineffective against cytosolic isoforms hCAs I and II (Ki > 50,000 nM), they showed significant inhibition of the transmembrane tumor-associated isoform hCA IX . This selective inhibition profile suggests potential applications in targeted cancer therapy, as hCA IX is overexpressed in various tumor types.
Antituberculosis Activity
Novel Schiff base derivatives of 6-Amino-2H-chromen-2-one have been synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis (H37 RV strain) . The Schiff bases were obtained by condensing 6-Amino-2H-chromen-2-one with various salicylaldehyde derivatives, resulting in compounds with promising anti-TB activity . This research highlights the potential of 6-Amino-2H-chromen-2-one derivatives in addressing the challenges of tuberculosis treatment, particularly drug-resistant strains.
Chemical Reactivity and Derivatization
The reactivity of 6-Amino-2H-chromen-2-one is largely influenced by the presence of the amino group at position 6, which enables various chemical transformations.
Nucleophilic Substitution Reactions
The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives. This reactivity is essential for the synthesis of more complex compounds with enhanced biological activities.
Schiff Base Formation
6-Amino-2H-chromen-2-one readily reacts with aldehydes and ketones to form Schiff bases, which are valuable intermediates in organic synthesis and often exhibit interesting biological properties . The formation of Schiff base derivatives has been extensively studied, particularly in the context of developing compounds with anti-TB activity .
Click Chemistry
The azido derivative of 6-Amino-2H-chromen-2-one can undergo copper-catalyzed azide-alkyne cycloaddition reactions (click chemistry) to yield triazole derivatives . This approach has been used to synthesize coumarin-linked 4-anilinomethyl-1,2,3-triazoles with selective carbonic anhydrase inhibitory properties .
Spectroscopic Characterization
The derivatives of 6-Amino-2H-chromen-2-one have been characterized using various spectroscopic techniques. For example, the 1H NMR spectrum of 6-(4-((p-tolylamino)methyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one (6a) shows characteristic signals at δ 8.68 (s, 1H), 8.31 (d, J = 2.3 Hz, 1H), 8.15 (d, J = 9.6 Hz, 1H), among others . These spectroscopic data provide valuable information for structural elucidation and confirmation of synthetic success.
Comparative Analysis with Similar Compounds
6-Amino-2H-chromen-2-one shares structural similarities with several other coumarin derivatives, but its unique features contribute to its distinct chemical reactivity and biological activity.
Compound | Key Structural Feature | Chemical Reactivity | Biological Activity |
---|---|---|---|
6-Amino-2H-chromen-2-one | Amino group at position 6 | Enhanced nucleophilicity, forms Schiff bases | Antimicrobial, anti-inflammatory, enzyme inhibition |
6-Hydroxycoumarin | Hydroxyl group at position 6 | More prone to oxidation, forms esters | Antioxidant properties, different enzyme inhibition profile |
7-Aminocoumarin | Amino group at position 7 | Different substitution patterns | Varied fluorescence properties, different biological targets |
4-Methylcoumarin | Methyl group at position 4 | Different electronic effects | Altered binding to biological targets |
The presence of the amino group at position 6 in 6-Amino-2H-chromen-2-one imparts distinct chemical reactivity compared to its analogs. This structural feature is crucial for its biological activities and applications in various fields.
Research Applications
The unique properties of 6-Amino-2H-chromen-2-one have led to its use in various research applications across multiple disciplines.
Medicinal Chemistry
In medicinal chemistry, 6-Amino-2H-chromen-2-one serves as a valuable scaffold for the development of new therapeutic agents . Its derivatives have been investigated for their potential in treating various conditions, including:
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Bacterial and fungal infections due to antimicrobial properties
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Inflammatory disorders based on anti-inflammatory activities
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Cancer through selective enzyme inhibition
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Tuberculosis via Schiff base derivatives
Synthetic Organic Chemistry
As a versatile building block, 6-Amino-2H-chromen-2-one is used in the synthesis of complex heterocyclic compounds . Its reactivity allows for various transformations, enabling the creation of diverse molecular libraries for biological screening.
Fluorescence Applications
Coumarin derivatives, including 6-Amino-2H-chromen-2-one, are known for their fluorescence properties, making them useful as fluorescent probes in analytical chemistry and biological imaging. The amino group can be further modified to enhance these properties for specific applications.
Material Science
The compound and its derivatives have potential applications in material science, particularly in the development of dyes, optical brighteners, and functional materials with specific photophysical properties.
Future Perspectives and Challenges
The research on 6-Amino-2H-chromen-2-one continues to evolve, with several promising directions and challenges on the horizon.
Drug Development
The development of more potent and selective derivatives of 6-Amino-2H-chromen-2-one remains an active area of research . Challenges include improving pharmacokinetic properties, reducing potential toxicity, and enhancing target specificity.
Green Synthesis Methods
The exploration of more environmentally friendly synthetic routes for 6-Amino-2H-chromen-2-one and its derivatives aligns with the growing emphasis on green chemistry principles . This includes the use of sustainable catalysts, solvent-free conditions, and microwave-assisted synthesis.
Combination Therapies
Investigating the synergistic effects of 6-Amino-2H-chromen-2-one derivatives with existing drugs could lead to novel combination therapies for resistant infections or complex diseases.
Structure-Activity Relationship Studies
Detailed structure-activity relationship (SAR) studies are needed to better understand how structural modifications affect the biological activities of 6-Amino-2H-chromen-2-one derivatives . This knowledge would guide more rational design approaches for future derivatives.
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